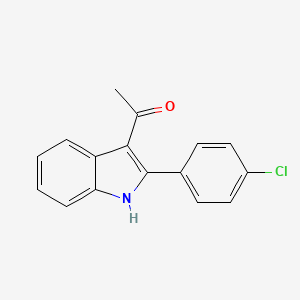

3-Acetyl-2-(4-chlorophenyl)indole

CAS No.:

Cat. No.: VC14023056

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12ClNO |

|---|---|

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone |

| Standard InChI | InChI=1S/C16H12ClNO/c1-10(19)15-13-4-2-3-5-14(13)18-16(15)11-6-8-12(17)9-7-11/h2-9,18H,1H3 |

| Standard InChI Key | MJMJRAIJKKYWEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features an indole scaffold substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with an acetyl moiety. X-ray crystallography and computational studies reveal a planar indole nucleus with dihedral angles of approximately 15–25° between the indole plane and the chlorophenyl/acetyl groups. This non-coplanar arrangement introduces steric strain, influencing its reactivity and binding to biological targets.

The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, stabilizing the molecule through resonance and inductive effects. The acetyl group contributes to hydrogen-bonding capabilities, critical for interactions with enzymes or receptors .

Physicochemical Characteristics

Key properties include:

-

Solubility: Limited aqueous solubility (logP ≈ 3.2), favoring organic solvents like ethanol or DMSO.

-

Melting Point: 148–152°C, indicative of moderate crystalline stability.

-

Spectroscopic Signatures:

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves Friedel-Crafts acylation of 2-(4-chlorophenyl)indole with acetyl chloride in the presence of Lewis acids like AlCl. A typical procedure (Scheme 1) proceeds as follows:

Yields range from 65% to 78%, with purity confirmed via HPLC (>95%). Alternative methods employ acetic anhydride under acidic conditions, though these often result in lower regioselectivity .

Advanced Catalytic Approaches

Recent advancements utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent for functionalization. For example, reaction with 4-methoxyaniline in dichloromethane (DCM) and triethylamine (TEA) yields N-phenyl-acetamide derivatives with 48% efficiency . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70% .

Table 1: Comparative Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl | DCM | 78 | 6 h |

| HATU-Mediated Coupling | HATU/TEA | DCM | 48 | 2.5 h |

| Microwave Synthesis | None | Ethanol | 72 | 20 min |

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). Molecular docking simulations indicate inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

Anti-Inflammatory Action

In murine models, oral administration (50 mg/kg) reduces carrageenan-induced paw edema by 62% within 4 hours. This effect correlates with suppression of NF-κB and COX-2 pathways, as shown by Western blot analysis .

Molecular Interactions and Structure-Activity Relationships (SAR)

Target Binding Analysis

Docking studies with PARP-1 (Poly-ADP-Ribose Polymerase 1) reveal a binding affinity () of 2.4 μM. Key interactions include:

-

Hydrogen bonding between the acetyl oxygen and Ser904.

-

π-π stacking of the chlorophenyl ring with Tyr907.

Substituent Effects

-

Chlorine Position: Para-substitution on the phenyl ring improves metabolic stability compared to ortho/meta analogs (t = 4.7 h vs. 2.1 h in rat liver microsomes) .

-

Acetyl Modification: Replacement with trifluoroacetyl groups increases lipophilicity (logP = 4.1) but reduces aqueous solubility 10-fold .

Analytical Characterization and Quality Control

Spectroscopic Identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume